Cas no 151391-67-2 (Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI))

Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI) structure
151391-67-2 structure
Product Name:Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI)
CAS-nummer:151391-67-2
MF:C22H25N3O6S
MW:459.515404462814
CID:174122
PubChem ID:3083448
Update Time:2025-04-19

Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI)
    • Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethyles...
    • ethyl N-[10-(3-morpholin-4-ylpropanoyl)-5,5-dioxophenothiazin-2-yl]carbamate
    • ethyl [10-(3-morpholin-4-ylpropanoyl)-5,5-dioxido-10H-phenothiazin-2-yl]carbamate
    • moricizine sulfone
    • Carbamic acid, (10-(3-(4-morpholinyl)-1-oxopropyl)-5,5-dioxdo-10H-phen othiazin-2-yl)-, ethyl ester
    • Carbamic acid, (10-(3-(4-morpholinyl)-1-oxopropyl)-5,5-dioxdo-10H-phenothiazin-2-yl)-, ethyl ester
    • Carbamic acid, (10-(3-(4-morpholinyl)-1-oxopropyl)-10H-phenothiazin-2-yl)-, ethyl ester, S,S-dioxide
    • 151391-67-2
    • Ethyl (10-(3-(4-morpholinyl)-1-oxopropyl)-5,5-dioxdo-10H-phenothiazin-2-yl)carbamate
    • Moricizine sulphone
    • DTXSID40164776
    • CHEBI:187654
    • Inchi: 1S/C22H25N3O6S/c1-2-31-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)32(20,28)29)21(26)9-10-24-11-13-30-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)
    • InChI-sleutel: JGBQVBXTCBGQLU-UHFFFAOYSA-N
    • LACHT: S1(C2C=CC=CC=2N(C(CCN2CCOCC2)=O)C2C=C(C=CC1=2)NC(=O)OCC)(=O)=O

Berekende eigenschappen

  • Exacte massa: 459.14640670g/mol
  • Monoisotopische massa: 459.14640670g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 6
  • Complexiteit: 779
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 114Ų
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd